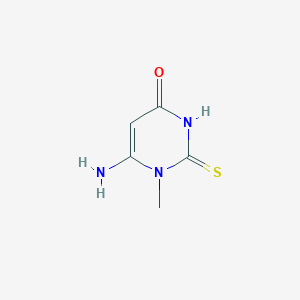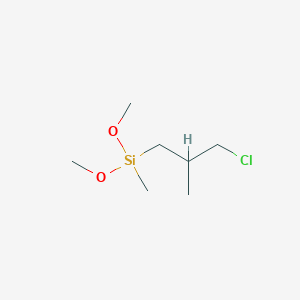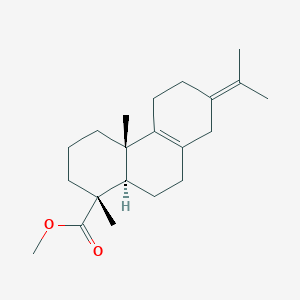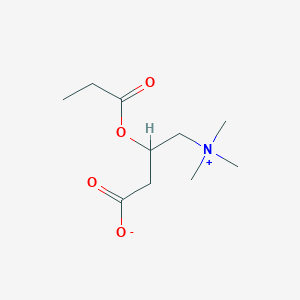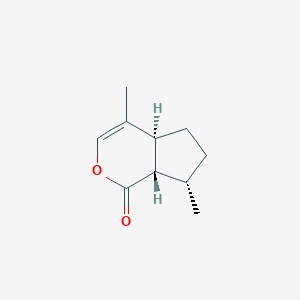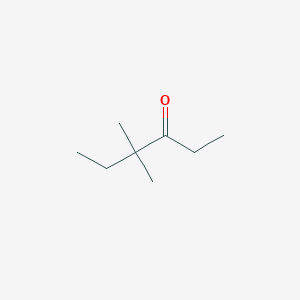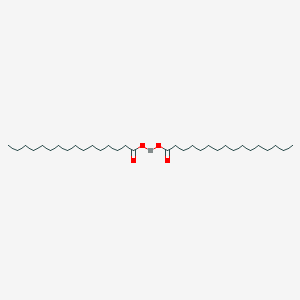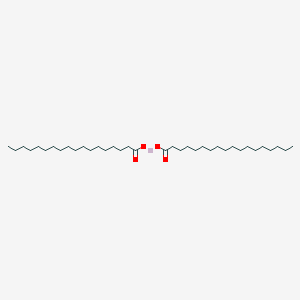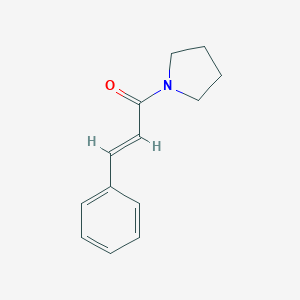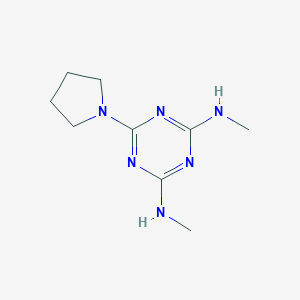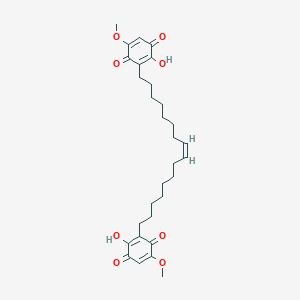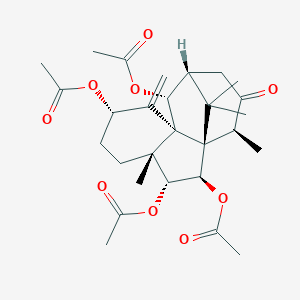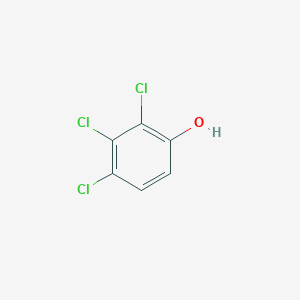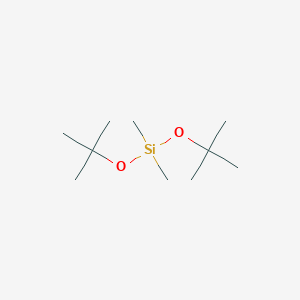
Bis(1,1-dimethylethoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1-dimethylethoxy)dimethylsilane, also known as HMDS (hexamethyldisilazane), is a chemical compound that is widely used in various scientific research applications. It is a clear liquid that has a characteristic odor and is highly flammable. HMDS is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers.
Mecanismo De Acción
The mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane is not well understood. It is believed that Bis(1,1-dimethylethoxy)dimethylsilane forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic. This thin layer also prevents the material from reacting with other substances, which can alter its properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bis(1,1-dimethylethoxy)dimethylsilane. It is considered to be a low toxicity chemical, with no known adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(1,1-dimethylethoxy)dimethylsilane in lab experiments include its ability to improve the adhesion properties of materials, its low toxicity, and its compatibility with a wide range of materials. The limitations of using Bis(1,1-dimethylethoxy)dimethylsilane include its flammability, its high cost, and the need for anhydrous conditions during synthesis.
Direcciones Futuras
There are several future directions for research on Bis(1,1-dimethylethoxy)dimethylsilane, including:
1. Development of new synthesis methods: There is a need for new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action: Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials.
3. Development of new applications: There is a need for new applications of Bis(1,1-dimethylethoxy)dimethylsilane in various fields, including biotechnology, nanotechnology, and electronics.
4. Improvement of safety protocols: There is a need for improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane, particularly in large-scale industrial applications.
Conclusion
In conclusion, Bis(1,1-dimethylethoxy)dimethylsilane is a widely used chemical compound in various scientific research applications. It is commonly used as a surface treatment agent, a critical point drying agent, a reagent in organic synthesis, and a derivatization agent in gas chromatography. Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials. There is also a need for new synthesis methods, new applications, and improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane.
Métodos De Síntesis
The synthesis of Bis(1,1-dimethylethoxy)dimethylsilane involves reacting hexamethyldisilazane with methanol in the presence of a catalyst. The reaction produces Bis(1,1-dimethylethoxy)dimethylsilane and ammonia as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
Aplicaciones Científicas De Investigación
Bis(1,1-dimethylethoxy)dimethylsilane is widely used in various scientific research applications, including:
1. Surface treatment agent: Bis(1,1-dimethylethoxy)dimethylsilane is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers. It forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic.
2. Electron microscopy: Bis(1,1-dimethylethoxy)dimethylsilane is used as a critical point drying agent in electron microscopy. It replaces the water in the sample with a non-polar solvent, which prevents the sample from collapsing during the drying process.
3. Organic synthesis: Bis(1,1-dimethylethoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and silyl enol ethers.
4. Gas chromatography: Bis(1,1-dimethylethoxy)dimethylsilane is used as a derivatization agent in gas chromatography. It reacts with polar compounds to form non-polar derivatives, which improves their separation and detection.
Propiedades
Número CAS |
17744-86-4 |
|---|---|
Nombre del producto |
Bis(1,1-dimethylethoxy)dimethylsilane |
Fórmula molecular |
C10H24O2Si |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
dimethyl-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3 |
Clave InChI |
BGPNEHJZZDIFND-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
SMILES canónico |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
Otros números CAS |
17744-86-4 |
Sinónimos |
bis(1,1-dimethylethoxy)dimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



